4-Bromo-2-fluoro-1-hexylbenzene
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Overview
Description
4-Bromo-2-fluoro-1-hexylbenzene is an organic compound with the molecular formula C12H16BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a hexyl group at the 1-position. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-fluoro-1-hexylbenzene can be synthesized through several methods. One common method involves the bromination of 2-fluoro-1-hexylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like dichloromethane at a low temperature to control the reaction rate and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-1-hexylbenzene undergoes various types of chemical reactions, including:
Oxidation and Reduction Reactions: The hexyl group can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used in this reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hexyl group.
Major Products Formed
Substitution Products: New aryl compounds with various functional groups depending on the nucleophile used in the substitution reaction.
Oxidation Products: Alcohols, aldehydes, or carboxylic acids derived from the hexyl group.
Scientific Research Applications
4-Bromo-2-fluoro-1-hexylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-hexylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound reacts with electrophiles to form a sigma complex, followed by deprotonation to restore aromaticity . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler analog with only bromine and fluorine substituents on the benzene ring.
4-Bromo-2-fluoro-1-nitrobenzene: Contains a nitro group instead of a hexyl group, leading to different reactivity and applications.
Uniqueness
4-Bromo-2-fluoro-1-hexylbenzene is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to simpler analogs. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Properties
Molecular Formula |
C12H16BrF |
---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
4-bromo-2-fluoro-1-hexylbenzene |
InChI |
InChI=1S/C12H16BrF/c1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h7-9H,2-6H2,1H3 |
InChI Key |
OILHSYFGCNKKPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
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